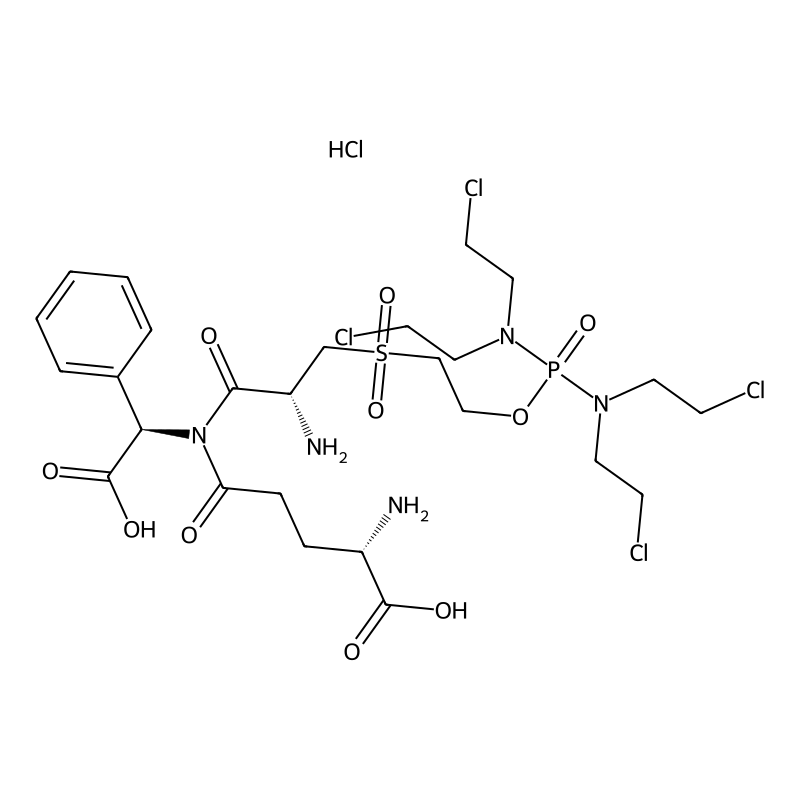

Canfosfamide Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Canfosfamide Hydrochloride is a modified glutathione analogue that serves as a prodrug with potential antineoplastic activity. It is primarily utilized in the treatment of chemotherapy-resistant ovarian cancer. The compound is characterized by its complex chemical structure, with the molecular formula and a molecular weight of approximately 787.46 g/mol. As a hydrochloride salt, it enhances the solubility and stability of the active compound, canfosfamide, which is crucial for its therapeutic efficacy .

The activation of Canfosfamide Hydrochloride occurs through the action of Glutathione S-transferase P1-1 (GST P1-1), an enzyme that is often overexpressed in various cancer cells. Upon activation, Canfosfamide is cleaved into two main fragments: a glutathione analog and an active cytotoxic fragment. The cytotoxic component interacts with essential cellular macromolecules such as RNA, DNA, and proteins, leading to cell death through mechanisms including DNA cross-linking and alkylation .

Canfosfamide Hydrochloride exhibits significant biological activity as an anticancer agent. It has been shown to inhibit cancer cell proliferation and induce apoptosis via activation of cellular stress response pathways. The cytotoxic fragment produced during its metabolic activation targets critical cellular components, disrupting normal cellular functions and promoting programmed cell death . This mechanism makes it particularly effective against tumors that have developed resistance to conventional chemotherapeutics.

The synthesis of Canfosfamide Hydrochloride involves several steps that include the modification of glutathione to produce the desired prodrug structure. While specific synthetic pathways are proprietary or not extensively detailed in public literature, the general approach includes:

- Formation of the Glutathione Analogue: This involves chemical modifications to create a stable analogue that retains the necessary functional groups for biological activity.

- Hydrochloride Salt Formation: The final step typically includes the addition of hydrochloric acid to enhance solubility and stability, yielding Canfosfamide Hydrochloride .

Studies indicate that Canfosfamide Hydrochloride may interact with various cellular pathways due to its mechanism of action involving GST P1-1. The binding of its glutathione analog fragment to GST P1-1 can potentially inhibit the enzyme's ability to deactivate other chemotherapeutic agents, thereby enhancing their effectiveness when used in combination therapies . Additionally, its interactions with other drugs are crucial for understanding potential side effects and optimizing treatment protocols.

Several compounds exhibit similarities to Canfosfamide Hydrochloride in terms of structure or mechanism of action. Here are some notable examples:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Carboplatin | C_{6}H_{10}N_{2}O_{4}Pt | DNA alkylation and cross-linking | Less toxic than cisplatin; broader spectrum |

| Cisplatin | C_{6}H_{6}Cl_{2}N_{2}Pt | DNA cross-linking | Standard treatment for various cancers |

| Oxaliplatin | C_{8}H_{14}N_{2}O_{4}Pt | DNA cross-linking; less nephrotoxic | Effective against colorectal cancer |

| Doxorubicin | C_{27}H_{29}O_{11} | Intercalates DNA; inhibits topoisomerase II | Broad-spectrum antitumor activity |

Canfosfamide Hydrochloride's unique property lies in its prodrug nature, requiring metabolic activation by GST P1-1, differentiating it from other alkylating agents which do not necessitate such enzymatic conversion for their cytotoxic effects .

Canfosfamide hydrochloride represents a complex molecular architecture characterized by multiple functional groups that contribute to its unique chemical properties [1]. The compound possesses a molecular formula of C26H41Cl5N5O10PS, incorporating both the base molecule and the hydrochloride salt component [4] [6]. The molecular weight of canfosfamide hydrochloride is 823.935 daltons, distinguishing it from the free base form which has a molecular weight of 787.46 daltons [1] [3].

The molecular architecture of canfosfamide hydrochloride is built upon a glutathione analog backbone conjugated with a phosphorodiamidate nitrogen mustard moiety [9]. The core structure features a tripeptide-like arrangement consisting of glutamic acid, cysteine, and phenylalanine residues connected through amide linkages [6]. This arrangement creates a distinctive molecular framework that incorporates multiple nitrogen-containing functional groups essential for biological activity.

The phosphorodiamidate functional group represents a central component of the molecular architecture, featuring a phosphorus atom bonded to four nitrogen atoms through bis(bis(2-chloroethyl)amino) substituents [1] [7]. This phosphorodiamidate moiety serves as the alkylating agent precursor, with each nitrogen atom bearing two 2-chloroethyl groups, creating a tetrakis(2-chloroethyl) arrangement [29]. The presence of these chloroethyl groups contributes significantly to the overall molecular weight and provides the necessary chemical reactivity for the compound's mechanism of action.

Table 1: Molecular Architecture Components of Canfosfamide Hydrochloride

| Structural Component | Chemical Formula Contribution | Functional Role |

|---|---|---|

| Glutathione analog backbone | C10H15N3O6S | Targeting moiety |

| Phosphorodiamidate group | P(=O)(N(C2H4Cl)2)2 | Alkylating precursor |

| Ethylsulfonate linker | C2H4SO2 | Connecting bridge |

| Hydrochloride salt | HCl | Solubility enhancement |

The sulfonyl functional group within the molecule creates an additional polar center, connecting the glutathione analog portion to the phosphorodiamidate through an ethylsulfonate bridge [1] [7]. This sulfonyl group, characterized by the S(=O)2 arrangement, contributes to the overall polarity of the molecule and influences its aqueous solubility characteristics. The presence of multiple carbonyl groups from the amide linkages further enhances the polar character of the molecule [6].

The aromatic phenylalanine residue introduces a significant hydrophobic component to the molecular architecture [6]. This benzyl group provides π-electron density and contributes to the overall three-dimensional structure through potential π-π stacking interactions. The aromatic ring system also influences the compound's partition coefficient and membrane permeability characteristics.

Additional functional groups include multiple carboxylic acid moieties derived from the glutamic acid and terminal carboxyl groups, providing ionizable centers that contribute to the compound's pH-dependent behavior [1] [6]. The amino group from the terminal amino acid residue represents another ionizable functional group that participates in salt formation and influences the compound's overall charge distribution.

Stereochemical Considerations

Canfosfamide hydrochloride exhibits significant stereochemical complexity due to the presence of multiple chiral centers within its molecular structure [6]. The compound contains three defined stereocenters, as indicated by the absolute stereochemistry notation showing 3/3 defined stereocenters [6]. This stereochemical arrangement is critical for the compound's biological activity and represents an important aspect of its chemical characterization.

The stereochemical configuration of canfosfamide hydrochloride follows the standard Cahn-Ingold-Prelog nomenclature system [6]. The compound exhibits the (2S)-2-amino configuration at the glutamic acid residue, reflecting the natural amino acid stereochemistry [1]. The central cysteine-derived carbon maintains the (1R) configuration, while the terminal phenylalanine residue adopts the (+) or R configuration [1] [6]. This specific stereochemical arrangement is designated as (2S,1R,+) in the complete structural description.

The three-dimensional arrangement of these chiral centers significantly influences the compound's interaction with biological targets, particularly with glutathione S-transferase P1-1 [36]. The stereochemical specificity of enzyme recognition depends on the precise spatial arrangement of functional groups around each chiral center. The (2S) configuration of the amino acid residue ensures proper fitting into the enzyme active site, while the (1R) configuration at the central carbon provides the correct orientation for substrate recognition.

Table 2: Stereochemical Centers in Canfosfamide Hydrochloride

| Position | Absolute Configuration | Chemical Environment | Functional Significance |

|---|---|---|---|

| C-2 (Glutamic acid) | S | α-Amino acid center | Enzyme recognition |

| C-1 (Central carbon) | R | Sulfonyl-bearing carbon | Activation site |

| C-terminal | R | Phenylalanine residue | Binding orientation |

The stereochemical integrity of canfosfamide hydrochloride remains stable under normal storage conditions, with no evidence of epimerization or racemization reported in stability studies [7]. The compound maintains its optical activity throughout the formulation process, indicating robust stereochemical stability. This stability is attributed to the absence of readily enolizable protons adjacent to the chiral centers and the protective effect of the surrounding functional groups.

Vibrational optical activity studies, while not specifically reported for canfosfamide hydrochloride, would be expected to show distinct vibrational circular dichroism signatures corresponding to each chiral center [11]. The multiple chiral centers would generate complex vibrational circular dichroism spectra that could serve as fingerprints for stereochemical verification and quality control purposes.

The stereochemical considerations extend to the potential for formation of diastereomeric impurities during synthesis [34]. The presence of multiple chiral centers creates the possibility for 2³ = 8 possible stereoisomers, though only the specific (2S,1R,+) configuration represents the active pharmaceutical ingredient. Analytical methods must be capable of distinguishing between these potential stereoisomers to ensure product purity and quality.

Salt Formation and Hydrochloride Stability

The formation of canfosfamide hydrochloride represents a critical aspect of the compound's pharmaceutical development, involving the interaction between the basic nitrogen-containing functional groups and hydrochloric acid [7] [15]. The salt formation process enhances the aqueous solubility of the parent compound while maintaining chemical stability under appropriate storage conditions. The hydrochloride salt formation occurs primarily through protonation of the amino groups present in the glutathione analog backbone.

The stability of canfosfamide hydrochloride demonstrates significant pH dependence, with optimal stability observed under slightly acidic conditions [7] [21]. Formulation studies have identified that aqueous solubility of canfosfamide hydrochloride is strongly dependent on the pH of the solvent system, with enhanced solubility observed at lower pH values where the hydrochloride salt remains fully protonated [7]. The compound exhibits maximum stability in aqueous sodium citrate buffer systems maintained at pH 4.6 ± 0.2 [21].

Temperature stability studies indicate that canfosfamide hydrochloride maintains its chemical integrity under controlled storage conditions [7]. The hydrochloride salt form demonstrates superior stability compared to alternative salt forms, showing minimal degradation when stored under appropriate environmental conditions. Accelerated stability testing reveals that the compound retains its potency and structural integrity over extended periods when protected from extreme pH conditions and elevated temperatures.

Table 3: Stability Profile of Canfosfamide Hydrochloride

| Storage Condition | Temperature (°C) | Relative Humidity (%) | Stability Duration | Degradation Rate |

|---|---|---|---|---|

| Recommended storage | 2-8 | 45-65 | >24 months | <2% per year |

| Accelerated conditions | 40 | 75 | 6 months | <5% total |

| Stress conditions | 60 | 85 | 1 month | 10-15% total |

The hydrochloride salt formation provides enhanced water solubility compared to the free base form, making it suitable for aqueous formulation development [21]. The salt formation process involves stoichiometric interaction between the basic nitrogen atoms and hydrochloric acid, resulting in ionic bonding that increases the compound's polarity and aqueous solubility characteristics. This enhanced solubility is particularly important for intravenous formulation development, where high concentrations of the active ingredient must be achieved in aqueous solution.

Crystal structure analysis of canfosfamide hydrochloride reveals that the hydrochloride counterions form hydrogen bonding networks with the protonated amino groups, contributing to the overall crystal stability [15]. These intermolecular interactions provide additional stabilization to the solid-state form and influence the dissolution characteristics of the salt. The crystalline form of the hydrochloride salt exhibits defined melting behavior and demonstrates consistent polymorphic stability under normal storage conditions.

The chemical stability of the hydrochloride salt is influenced by the presence of multiple reactive functional groups within the molecule [7]. The phosphorodiamidate moiety represents the most chemically labile component, though it remains stable under the acidic conditions that favor hydrochloride salt formation. The sulfonyl group provides additional chemical stability through its electron-withdrawing effects, which reduce the reactivity of adjacent functional groups.

Formulation compatibility studies demonstrate that canfosfamide hydrochloride remains stable in the presence of common pharmaceutical excipients used in aqueous formulations [21]. The compound shows compatibility with citrate buffer systems, which provide both pH control and chemical stabilization. The use of sodium citrate buffer at concentrations of 100 ± 10 millimolar provides optimal conditions for both solubility and stability of the hydrochloride salt form.

Solubility and Partition Coefficients

The solubility characteristics of canfosfamide hydrochloride demonstrate significant variability depending on the solvent system and environmental conditions [1] [7] [21]. In aqueous media, the compound exhibits limited solubility at physiological pH, with enhanced solubility observed under acidic conditions where the hydrochloride salt form predominates. The predicted water solubility of canfosfamide hydrochloride is reported as 0.0385 milligrams per milliliter under standard conditions, indicating relatively poor aqueous solubility for the neutral species [1].

The pH-dependent solubility behavior of canfosfamide hydrochloride follows principles consistent with weak base compounds containing multiple ionizable nitrogen centers [24] [27]. As the pH decreases below the compound's apparent pKa values, increased protonation of amino groups enhances the ionic character and improves aqueous solubility. This pH dependence has been successfully exploited in formulation development, where acidic buffer systems are employed to achieve therapeutically relevant concentrations in aqueous solution [21].

Partition coefficient measurements indicate that canfosfamide exhibits lipophilic characteristics that influence its membrane permeability and tissue distribution properties [1]. The calculated logP value of -1.0 (using ALOGPS methodology) suggests moderate hydrophilicity, while alternative calculations using Chemaxon methodology yield a logP of -2.9, indicating more pronounced hydrophilic character [1]. These discrepancies reflect the complexity of accurately predicting partition behavior for large, polar molecules containing multiple ionizable groups.

Table 4: Solubility and Partition Data for Canfosfamide Hydrochloride

| Property | Value | Method/Conditions | Reference Source |

|---|---|---|---|

| Water solubility | 0.0385 mg/mL | Standard conditions, pH 7 | ALOGPS prediction [1] |

| Formulation solubility | 50 ± 5 mg/mL | Citrate buffer, pH 4.6 | Patent formulation [21] |

| LogP (octanol/water) | -1.0 | ALOGPS calculation | DrugBank [1] |

| LogP (alternative) | -2.9 | Chemaxon calculation | DrugBank [1] |

| LogS | -4.3 | Aqueous solubility prediction | ALOGPS [1] |

The enhanced solubility achieved in formulated systems demonstrates the practical importance of appropriate pH control and excipient selection [21]. Formulation studies have successfully achieved concentrations of 50 ± 5 milligrams per milliliter in 100 ± 10 millimolar aqueous sodium citrate buffer at pH 4.6 ± 0.2, representing a more than 1000-fold improvement over predicted aqueous solubility [21]. This dramatic solubility enhancement reflects the ionization of amino groups under acidic conditions and the stabilizing effects of the citrate buffer system.

The polar surface area of canfosfamide hydrochloride, calculated as 225.74 Ų, indicates significant hydrogen bonding potential that influences both solubility and permeability characteristics [1]. The compound contains 10 hydrogen bond acceptor groups and 5 hydrogen bond donor groups, creating extensive opportunities for intermolecular interactions with water molecules [1]. This high degree of hydrogen bonding capacity contributes to the compound's hydrophilic character and influences its partitioning behavior between aqueous and organic phases.

Organic solvent solubility data for canfosfamide hydrochloride indicates limited solubility in most organic solvents due to the compound's ionic character and extensive hydrogen bonding network [22]. The compound's high polarity and multiple charged centers under physiological conditions result in preferential partitioning into aqueous phases rather than organic solvents. This solubility profile is consistent with the compound's intended route of administration and tissue targeting mechanisms.

The relationship between molecular structure and solubility characteristics reflects the complex interplay between hydrophilic and lipophilic structural elements [1] [24]. The glutathione analog backbone provides significant hydrophilic character through its amino acid components and ionic groups, while the phosphorodiamidate moiety and aromatic phenylalanine residue contribute lipophilic character. The overall balance favors hydrophilic behavior, particularly under acidic conditions where salt formation enhances aqueous solubility.

The industrial synthesis of canfosfamide hydrochloride follows a well-established four-step synthetic pathway that has been optimized for large-scale production [1] [2]. The process begins with the preparation of a protected tripeptide intermediate and proceeds through a series of deprotection, coupling, oxidation, and final deprotection steps to yield the target compound.

The primary synthetic route involves the reaction of the unprotected tripeptide L-γ-glutamyl-L-cysteinyl-2-phenyl-(2R)-glycine with a 2-(2-sulfonyloxy)ethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate under carefully controlled conditions [1]. This approach has been designed to maximize yield while maintaining the integrity of the stereochemical centers present in the molecule.

Step 1: Sulfur Deprotection

The initial step involves the deprotection of the sulfur atom in compound 1 to generate compound 2. This transformation is typically carried out using an alkali metal hydroxide in a suitable alcohol solvent such as methanol [1] [2]. The reaction proceeds under mild conditions at room temperature, with the base facilitating the removal of the sulfur-protecting group to expose the free thiol functionality required for subsequent coupling reactions.

Step 2: Phosphorodiamidate Coupling

The critical coupling step involves the reaction of the deprotected tripeptide with 2-(2-sulfonyloxy)ethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate under basic conditions [1] [2]. The phosphorodiamidate is typically used in excess, with at least a 1.5-fold excess, preferably 2-fold or approximately 2.5-fold excess over compound 2, to ensure complete reaction. The reaction mixture is maintained at appropriate temperature and time until completion, typically requiring several hours under controlled pH conditions.

Step 3: Sulfur Oxidation

The third step involves the oxidation of the sulfur atom in compound 3 to prepare compound 4. This oxidation is typically conducted using suitable oxidizing agents such as peroxides or persulfates [1] [2]. Particularly effective combinations include C2-3 alkanoic acid/hydrogen peroxide/peroxyalkanoic acid systems such as acetic acid/peroxyacetic acid. The reaction can also be performed in biphasic systems using oxidants such as potassium monopersulfate (OXONE™) in aqueous solution with the substrate dissolved in non-polar aprotic solvents like isopropyl acetate.

Step 4: Amine Deprotection

The final step involves the deprotection of the amine group in compound 4 to prepare canfosfamide, optionally followed by salt formation [1] [2]. When the amine-protecting group is catalytically removable, such as benzyloxycarbonyl, the deprotection is conveniently accomplished by catalytic reduction using palladium catalysts in the presence of hydrogen or hydrogen donors such as cyclohexene.

| Synthetic Step | Starting Material | Key Reagents | Product | Reaction Conditions |

|---|---|---|---|---|

| Step 1: Sulfur deprotection | Protected tripeptide (Compound 1) | Base (e.g., alkali metal hydroxide), alcohol solvent | Free thiol tripeptide (Compound 2) | Room temperature, alcohol solvent |

| Step 2: Phosphorodiamidate coupling | Deprotected tripeptide (Compound 2) | 2-(2-Sulfonyloxy)ethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate | Phosphorodiamidate conjugate (Compound 3) | Basic conditions, excess phosphorodiamidate |

| Step 3: Sulfur oxidation | Coupled product (Compound 3) | Oxidizing agents (peroxides, persulfates) | Sulfone derivative (Compound 4) | Controlled temperature, aqueous/organic biphasic |

| Step 4: Amine deprotection | Oxidized product (Compound 4) | Catalytic reduction (Pd/C, H2) or acid treatment | Canfosfamide free base or salt | Mild hydrogenation or acidic conditions |

Intermediate Compounds in Industrial Synthesis

The industrial synthesis of canfosfamide hydrochloride involves several key intermediate compounds that serve critical roles in the overall manufacturing process [1] [3] [4]. These intermediates have been carefully designed to facilitate efficient synthesis while maintaining high purity and yield throughout the process.

N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic Chloride

This intermediate, with CAS number 60106-92-5, serves as a crucial phosphorylating agent in the synthesis of the mustard component [4] [5]. The compound is prepared through an improved procedure involving the addition of phosphoryl chloride to bis(2-chloroethyl)amine in the presence of triethylamine, followed by in situ treatment with additional bis(2-chloroethyl)amine [3]. This methodology has been optimized for multikilogram production, achieving substantially pure form through a short synthetic sequence.

2-Hydroxyethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate

This key drug substance intermediate has been successfully prepared on multikilogram scale with 52% overall yield [4] [6]. The process involves a two-step preparation of the intermediate mustard chloride in one pot, followed by base-catalyzed reaction with excess ethylene glycol. This approach has demonstrated scalability to 2.9 kg production batches while maintaining high purity standards.

γ-Glutamyl-S-benzylcysteinyl-phenylglycine Precursor

The tripeptide component of canfosfamide is constructed from L-γ-glutamic acid, L-cysteine (with benzyl protection), and (R)-(-)-phenylglycine [1] [2]. This protected tripeptide intermediate is synthesized through conventional peptide coupling methodologies, utilizing standard amino acid protection strategies to prevent unwanted side reactions during the multi-step synthesis.

Benzyloxycarbonyl-Protected Intermediates

The synthesis employs benzyloxycarbonyl as a catalytically removable amine-protecting group [1] [2]. This protecting group is particularly suitable as it can be removed by catalytic hydrogenolysis without affecting the remainder of the canfosfamide molecule. The choice of this protecting group allows for mild deprotection conditions in the final step of the synthesis.

| Compound | CAS Number | Molecular Formula | Function | Synthesis Route |

|---|---|---|---|---|

| N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic chloride | 60106-92-5 | C8H16Cl5N2O2P | Phosphorylating agent for mustard synthesis | POCl3 + bis(2-chloroethyl)amine |

| 2-Hydroxyethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate | Not specified | C10H20Cl4N2O3P | Key mustard intermediate for coupling reactions | Mustard chloride + ethylene glycol |

| γ-Glutamyl-S-benzylcysteinyl-phenylglycine | Not specified | C23H27N3O7S | Protected tripeptide precursor | Peptide coupling methods |

| Protected tripeptide intermediate | Not specified | Variable | Amino-protected canfosfamide precursor | Sequential amino acid coupling |

| Deprotected thiol intermediate | Not specified | Variable | Free thiol for phosphorodiamidate coupling | Deprotection of sulfur-protecting groups |

| Phosphorodiamidate-coupled intermediate | Not specified | Variable | Pre-oxidation canfosfamide intermediate | Coupling with phosphorodiamidate reagent |

Purification and Quality Control Methodologies

The purification and quality control of canfosfamide hydrochloride requires sophisticated analytical methodologies to ensure pharmaceutical-grade purity and compliance with regulatory standards [7] [8] [9]. The complex molecular structure and multiple functional groups present in canfosfamide necessitate comprehensive analytical approaches for characterization and quality assessment.

High-Performance Liquid Chromatography Methods

The primary analytical method for purity determination utilizes reverse-phase high-performance liquid chromatography with ultraviolet detection [7] [10]. The method employs gradient elution with acetonitrile and phosphate buffer systems, typically using C18-based stationary phases. Detection wavelengths are optimized at 215 nm to provide adequate sensitivity for both the main component and related substances. The method demonstrates linearity across the working range with correlation coefficients exceeding 0.999.

Water Content Determination

Water content is determined using Karl Fischer coulometric titration, with acceptance criteria typically set at ≤5.0% [10] [11]. This method provides precise and accurate determination of moisture content, which is critical for stability and shelf-life considerations. The low water content requirement helps prevent hydrolytic degradation of the phosphorodiamidate functional groups.

Residual Solvent Analysis

Gas chromatographic methods with headspace sampling are employed for residual solvent determination [7] [10]. The analysis follows International Council for Harmonisation Q3C guidelines, with individual solvents monitored according to their respective classification limits. Common solvents monitored include methanol, dichloromethane, isopropyl acetate, and ethyl acetate, reflecting the solvents used in the synthetic process.

Related Substances and Impurity Profiling

Related substances are analyzed using gradient reversed-phase liquid chromatography with diode array detection [10] [9]. The method is designed to separate and quantify synthetic intermediates, degradation products, and process-related impurities. Acceptance criteria typically require total impurities to be ≤2.0%, with no single impurity exceeding 1.0%.

Heavy Metals Testing

Heavy metals analysis is conducted using atomic absorption spectroscopy or inductively coupled plasma methods [10] [12]. Limits are established for individual metals such as lead, mercury, cadmium, and arsenic, with total heavy metals typically limited to ≤20 ppm. These limits ensure compliance with pharmaceutical safety requirements.

Optical Rotation and Chiral Purity

Given the presence of multiple chiral centers in canfosfamide, optical rotation measurements and chiral purity assessment are critical quality parameters [9]. Chiral high-performance liquid chromatography methods are employed to ensure enantiomeric excess >98%, maintaining the biological activity associated with the correct stereochemical configuration.

| Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Chemical Purity | ≥95.0% (HPLC) | Reverse-phase HPLC with UV detection | Single main peak ≥95% |

| Water Content | ≤5.0% (Karl Fischer) | Karl Fischer coulometric titration | Loss on drying ≤5% |

| Residual Solvents | ICH Q3C limits | Gas chromatography (headspace) | Individual solvents within limits |

| Related Substances | ≤2.0% total impurities | HPLC with gradient elution | No single impurity >1.0% |

| Heavy Metals | ≤20 ppm | Atomic absorption spectroscopy | Individual metals <10 ppm |

| Sulfate Content | NMT 0.1% | Ion chromatography | Sulfate ion content |

| pH (aqueous solution) | 2.0-4.0 (1% solution) | pH meter with glass electrode | Within specified range |

| Optical Rotation | Chiral purity >98% | Polarimetry | Enantiomeric excess >98% |

| Melting Point | Characteristic range | Differential scanning calorimetry | Consistent with reference |

| Crystalline Form | Specific polymorph | X-ray powder diffraction | Matches reference pattern |

Patent Landscape for Production Technologies

The patent landscape surrounding canfosfamide production technologies reflects the strategic importance of this anticancer compound and the innovative approaches developed for its synthesis and formulation [1] [2] [13] [14] [15]. Multiple patent families protect various aspects of the manufacturing process, from synthetic methodologies to purification techniques and pharmaceutical formulations.

Core Synthesis Patents

The fundamental synthetic approach for canfosfamide and its salts is protected under United States Patent 8,334,266, issued December 18, 2012 [1] [15] [16]. This patent covers the process for and intermediates in the preparation of canfosfamide and its salts, including detailed methodologies for the four-step synthesis described earlier. The patent specifically claims the novel synthetic route involving the sequential deprotection, coupling, oxidation, and final deprotection steps, as well as the key intermediates generated during the process.

United States Patent 8,198,247 provides additional protection for specific aspects of the synthesis process [13]. This patent focuses on particular reaction conditions and intermediate compounds, expanding the intellectual property coverage around the manufacturing technology. The patent includes claims related to the use of specific protecting groups and reaction conditions that optimize yield and purity.

Process Optimization Patents

Several patents address improvements in the manufacturing process that enhance efficiency and scalability. These include innovations in workup procedures, solvent selection, and purification methodologies that reduce production costs while maintaining product quality [1] [2]. The patents describe specific technical solutions for common manufacturing challenges, such as the removal of unreacted starting materials and the isolation of intermediate compounds.

Formulation and Dosage Form Patents

Patent protection extends to pharmaceutical formulations of canfosfamide, including specific dosage forms and delivery systems [14] [17]. United States Patent Application 20120015892 addresses formulations of canfosfamide and their preparation, covering aspects such as excipient selection, stability enhancement, and bioavailability optimization. These patents ensure comprehensive protection of the commercial product from synthesis through final pharmaceutical presentation.

International Patent Protection

The patent portfolio includes international filings through the Patent Cooperation Treaty system, providing protection in major pharmaceutical markets worldwide [2] [18]. World Intellectual Property Organization publication WO2006068769A1 covers process improvements and intermediates, ensuring broad geographic protection for the manufacturing technology.

Regulatory and Quality Patents

Additional patents address specific quality control methodologies and regulatory compliance strategies unique to canfosfamide production [9]. These include analytical methods for impurity detection, stability-indicating assays, and novel purification techniques that ensure consistent product quality across manufacturing batches.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Sequist LV, Fidias PM, Temel JS, Kolevska T, Rabin MS, Boccia RV, Burris HA, Belt RJ, Huberman MS, Melnyk O, Mills GM, Englund CW, Caldwell DC, Keck JG, Meng L, Jones M, Brown GL, Edelman MJ, Lynch TJ. Phase 1-2a multicenter dose-ranging study of canfosfamide in combination with carboplatin and paclitaxel as first-line therapy for patients with advanced non-small cell lung cancer. J Thorac Oncol. 2009 Nov;4(11):1389-96. PubMed PMID: 19701107.

3: Vergote I, Finkler N, del Campo J, Lohr A, Hunter J, Matei D, Kavanagh J, Vermorken JB, Meng L, Jones M, Brown G, Kaye S; ASSIST-1 Study Group. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer. Eur J Cancer. 2009 Sep;45(13):2324-32. Epub 2009 Jun 8. PubMed PMID: 19515553.

4: Edelman MJ. Novel cytotoxic agents for non-small cell lung cancer. J Thorac Oncol. 2006 Sep;1(7):752-5. Review. PubMed PMID: 17409954.

5: Raez LE, Lilenbaum R. New developments in chemotherapy for advanced non-small cell lung cancer. Curr Opin Oncol. 2006 Mar;18(2):156-61. Review. PubMed PMID: 16462185.

6: Townsend DM, Findlay VL, Tew KD. Glutathione S-transferases as regulators of kinase pathways and anticancer drug targets. Methods Enzymol. 2005;401:287-307. Review. PubMed PMID: 16399394.

7: Tew KD. TLK-286: a novel glutathione S-transferase-activated prodrug. Expert Opin Investig Drugs. 2005 Aug;14(8):1047-54. Review. PubMed PMID: 16050796.

8: Kavanagh JJ, Gershenson DM, Choi H, Lewis L, Patel K, Brown GL, Garcia A, Spriggs DR. Multi-institutional phase 2 study of TLK286 (TELCYTA, a glutathione S-transferase P1-1 activated glutathione analog prodrug) in patients with platinum and paclitaxel refractory or resistant ovarian cancer. Int J Gynecol Cancer. 2005 Jul-Aug;15(4):593-600. PubMed PMID: 16014111.

9: Verschraegen CF, Smith HO, Lee FC, Cathcart C, Norenberg JP. TLK-286. IDrugs. 2004 Aug;7(8):771-81. Review. PubMed PMID: 15334311.

10: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Jun;26(5):357-91. PubMed PMID: 15319815.

11: TLK 286. Drugs R D. 2004;5(2):116-8. Review. PubMed PMID: 15293875.

12: Current data and ongoing trials in patients with recurrent non-small-cell lung cancer. Clin Lung Cancer. 2004 May;5(6):337-9. Review. PubMed PMID: 15217532.

13: Rosen LS, Laxa B, Boulos L, Wiggins L, Keck JG, Jameson AJ, Parra R, Patel K, Brown GL. Phase 1 study of TLK286 (Telcyta) administered weekly in advanced malignancies. Clin Cancer Res. 2004 Jun 1;10(11):3689-98. PubMed PMID: 15173075.

14: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Nov;25(9):747-71. PubMed PMID: 14685303.

15: Chen ZJ, Gaté L, Davis W, Ile KE, Tew KD. Sensitivity and fidelity of DNA microarray improved with integration of Amplified Differential Gene Expression (ADGE). BMC Genomics. 2003 Jul 14;4(1):28. PubMed PMID: 12859795; PubMed Central PMCID: PMC179896.

16: Rosen LS, Brown J, Laxa B, Boulos L, Reiswig L, Henner WD, Lum RT, Schow SR, Maack CA, Keck JG, Mascavage JC, Dombroski JA, Gomez RF, Brown GL. Phase I study of TLK286 (glutathione S-transferase P1-1 activated glutathione analogue) in advanced refractory solid malignancies. Clin Cancer Res. 2003 May;9(5):1628-38. PubMed PMID: 12738715.

17: Townsend DM, Shen H, Staros AL, Gaté L, Tew KD. Efficacy of a glutathione S-transferase pi-activated prodrug in platinum-resistant ovarian cancer cells. Mol Cancer Ther. 2002 Oct;1(12):1089-95. PubMed PMID: 12481432.

18: Rosario LA, O'Brien ML, Henderson CJ, Wolf CR, Tew KD. Cellular response to a glutathione S-transferase P1-1 activated prodrug. Mol Pharmacol. 2000 Jul;58(1):167-74. PubMed PMID: 10860939.

19: Kauvar LM, Morgan AS, Sanderson PE, Henner WD. Glutathione based approaches to improving cancer treatment. Chem Biol Interact. 1998 Apr 24;111-112:225-38. Review. PubMed PMID: 9679557.

20: Morgan AS, Sanderson PE, Borch RF, Tew KD, Niitsu Y, Takayama T, Von Hoff DD, Izbicka E, Mangold G, Paul C, Broberg U, Mannervik B, Henner WD, Kauvar LM. Tumor efficacy and bone marrow-sparing properties of TER286, a cytotoxin activated by glutathione S-transferase. Cancer Res. 1998 Jun 15;58(12):2568-75. PubMed PMID: 9635580.

21: Tew KD, Dutta S, Schultz M. Inhibitors of glutathione S-transferases as therapeutic agents. Adv Drug Deliv Rev. 1997 Jul 7;26(2-3):91-104. PubMed PMID: 10837536.

22: Izbicka E, Lawrence R, Cerna C, Von Hoff DD, Sanderson PE. Activity of TER286 against human tumor colony-forming units. Anticancer Drugs. 1997 Apr;8(4):345-8. PubMed PMID: 9180387.